KRCA-0008 -

KRCA-0008

Catalog Number: EVT-272296
CAS Number:
Molecular Formula: C30H37ClN8O4
Molecular Weight: 609.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

KRCA-0008 is a novel, potent, and selective anaplastic lymphoma kinase (ALK) inhibitor. [, ] ALK is a receptor tyrosine kinase implicated in the development of various cancers, including anaplastic large-cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC). [] KRCA-0008 belongs to the class of bis-ortho-alkoxy-para-piperazine-substituted-2,4-dianilinopyrimidines, specifically designed as an ALK inhibitor for potential anticancer treatment. []

Synthesis Analysis

While the exact synthesis method for KRCA-0008 remains undisclosed in the provided abstracts, its classification as a "bis-ortho-alkoxy-para-piperazine-substituted-2,4-dianilinopyrimidine" offers valuable insight. [] This suggests a multi-step synthesis involving the following:

Mechanism of Action

KRCA-0008 exhibits potent inhibitory activity against ALK, including both wild-type and mutant forms, notably the gatekeeper L1196M mutation. [] This mutation often confers resistance to first-generation ALK inhibitors like crizotinib. [] KRCA-0008 likely binds to the ATP-binding site of ALK, preventing ATP binding and subsequent phosphorylation, thereby inhibiting the kinase activity of ALK and downstream signaling cascades involved in tumor cell proliferation and survival. []

Physical and Chemical Properties Analysis
  • Stability: Preliminary data suggests good chemical and metabolic stability. [] Further studies are needed to determine its stability under various storage conditions and in biological matrices.
Applications
  • ALK-positive cancer treatment: It exhibits potent inhibitory activity against ALK-positive cancer cells, including those harboring resistance mutations. []
  • In vivo efficacy: KRCA-0008 showed moderate tumor growth inhibition in an H3122 NSCLC xenograft mouse model. []

Crizotinib (Xalkori)

Compound Description: Crizotinib is a small molecule inhibitor of both c-Met and anaplastic lymphoma kinase (ALK) tyrosine kinases []. It was the first ALK inhibitor approved by the FDA for treating ALK-positive non-small cell lung cancer (NSCLC) []. Structurally, Crizotinib is a 3-benzyloxy-2-aminopyridine derivative [].

Relevance: Crizotinib serves as a critical benchmark for KRCA-0008. While both compounds target ALK, KRCA-0008 was specifically designed to overcome the limitations of Crizotinib, particularly its susceptibility to drug resistance mutations like the gatekeeper L1196M mutation [].

LDK378

Compound Description: LDK378 is another ALK inhibitor. Although the provided abstracts don't detail its structure or specific properties, it is mentioned alongside Crizotinib as a potent ALK inhibitor [].

Relevance: Similar to Crizotinib, LDK378 serves as a reference point for comparing the potency and selectivity of KRCA-0008. The research indicates that KRCA-0008 exhibits comparable potency to both LDK378 and Crizotinib in docking studies [].

Pyrimidine-based ALK inhibitor

Compound Description: This unnamed compound is identified as a potent inhibitor of ALK, specifically designed around a pyrimidine core []. Unlike the aminopyridine-based Crizotinib, this pyrimidine-based inhibitor demonstrates activity against both wild-type EML4-ALK and resistant mutants, including the significant EML4-ALK L1196M variant [].

Relevance: This pyrimidine-based inhibitor represents a significant stepping stone in the development of KRCA-0008. KRCA-0008, also built upon a pyrimidine scaffold, draws inspiration from this compound's ability to overcome Crizotinib resistance []. This suggests a shared structural motif responsible for potent and broader ALK inhibition.

Bis-ortho-alkoxy-para-piperazinesubstituted-2,4-dianilinopyrimidines

Compound Description: This class of compounds represents a series of novel ALK inhibitors, with KRCA-0008 identified as a particularly potent and selective member []. The naming suggests a complex structure with specific substitutions on a core pyrimidine ring.

Relevance: This entire chemical class directly relates to KRCA-0008, as it represents the structural family to which KRCA-0008 belongs []. This highlights the importance of this specific structural arrangement for potent ALK inhibition and suggests that modifications within this class could yield further improvements in activity and selectivity.

Bis-ortho-alkoxy-para-piperazinesubstituted-triazines

Compound Description: This class of compounds, structurally similar to the aforementioned pyrimidine derivatives, is also explored as potential ALK inhibitors []. The difference lies in the core structure, where a triazine ring replaces the pyrimidine ring.

Relevance: While not explicitly stated to include KRCA-0008, this class of triazine derivatives highlights the exploration of closely related chemical structures in the search for potent ALK inhibitors []. The investigation of both pyrimidine and triazine cores emphasizes the structure-activity relationship studies undertaken in developing KRCA-0008, where subtle changes in the core structure could significantly impact the compound's activity and selectivity.

Properties

Product Name

KRCA-0008

IUPAC Name

1-[4-[4-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-chloropyrimidin-4-yl]amino]-3-methoxyphenyl]piperazin-1-yl]ethanone

Molecular Formula

C30H37ClN8O4

Molecular Weight

609.1 g/mol

InChI

InChI=1S/C30H37ClN8O4/c1-20(40)36-9-13-38(14-10-36)22-5-7-25(27(17-22)42-3)33-29-24(31)19-32-30(35-29)34-26-8-6-23(18-28(26)43-4)39-15-11-37(12-16-39)21(2)41/h5-8,17-19H,9-16H2,1-4H3,(H2,32,33,34,35)

InChI Key

TXDIRJCYNAWBOS-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC(=NC=C3Cl)NC4=C(C=C(C=C4)N5CCN(CC5)C(=O)C)OC)OC

Solubility

Soluble in DMSO

Synonyms

KRCA-0008; KRCA 0008; KRCA0008;

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC(=NC=C3Cl)NC4=C(C=C(C=C4)N5CCN(CC5)C(=O)C)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.